![molecular formula C16H20N2O2S B14332390 N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide CAS No. 98288-13-2](/img/structure/B14332390.png)
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzopyran core, which is a common structural motif in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Carbothioamide Group: The carbothioamide group is introduced by reacting the benzopyran derivative with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.
Attachment of the Diethylaminoethyl Group: The final step involves the alkylation of the intermediate product with diethylaminoethyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbothioamide group, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives of the benzopyran core.
Substitution: Various substituted carbothioamide derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacophores, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptor proteins or ion channels, affecting cellular responses.
類似化合物との比較
Similar Compounds
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and biological activity.
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbamide: Features a carbamide group, which may alter its pharmacokinetic properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.
特性
CAS番号 |
98288-13-2 |
|---|---|
分子式 |
C16H20N2O2S |
分子量 |
304.4 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-oxochromene-3-carbothioamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(4-2)10-9-17-15(21)13-11-12-7-5-6-8-14(12)20-16(13)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21) |
InChIキー |
VZOGLOHZTUMREE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=S)C1=CC2=CC=CC=C2OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


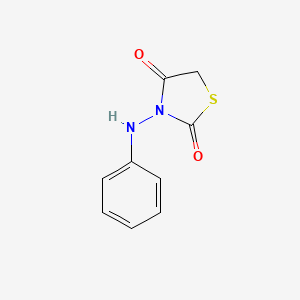
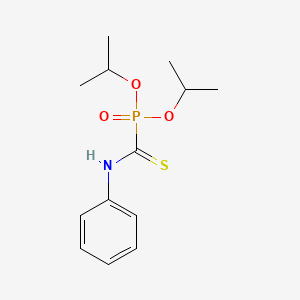

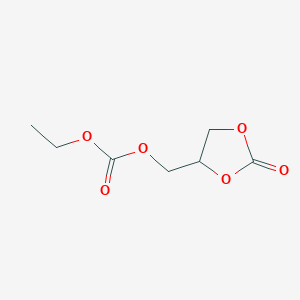

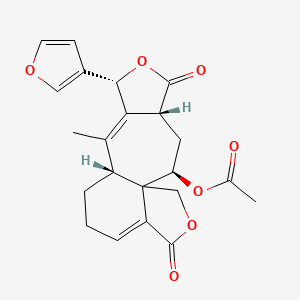
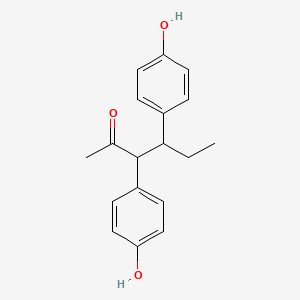
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
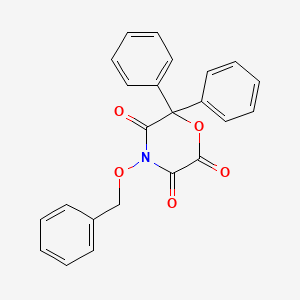
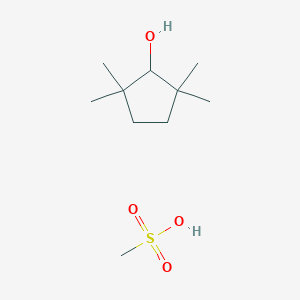


![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

